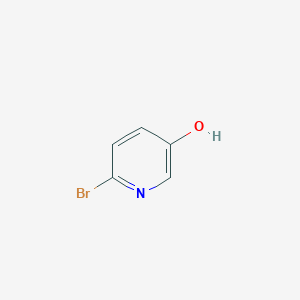

2-Bromo-5-hydroxypyridine

Overview

Description

2-Bromo-5-hydroxypyridine, also known as 2-BHP, is an organic compound belonging to the pyridine family. It is a colorless solid that can be found in a variety of applications, including pharmaceuticals, agrochemicals, and biochemicals. 2-BHP has been studied extensively due to its unique properties and potential applications. This article will provide a comprehensive overview of 2-BHP, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Chemical Reactions and Synthesis

2-Bromo-5-hydroxypyridine demonstrates significant reactivity in various chemical reactions, making it a valuable compound in synthetic chemistry. It participates in bromination reactions where the bromine atom can enter specific positions in the pyridine ring, depending on the structure of the substrate. For instance, during the bromination of 2,4-dihydroxypyridine derivatives, the bromine atom predominantly enters the 3-position, whereas 2,4-diethoxypyridine primarily forms the 5-bromo derivative. These reactions highlight the compound's utility in synthesizing specific brominated pyridine derivatives with potential applications in material science and pharmaceuticals (Kolder & Hertog, 2010).

Crystal Structure Analysis

This compound also plays a crucial role in crystallography. The crystal structure of the compound has been studied, revealing its ability to exhibit tautomerism, a phenomenon where the compound exists in two (or more) interconvertible structures. In one study, the crystal structure of 2-bromo-4-hydroxypyridine at 120 K was reported, showing the compound's capacity to display both 4-hydroxypyridine and 4-pyridone tautomers. This structural versatility is essential for understanding the chemical and physical properties of pyridine derivatives and can be leveraged in designing materials and drugs (Monroe & Turnbull, 2019).

Catalysis and Organic Synthesis

The molecule is instrumental in catalysis and organic synthesis. Its derivatives, such as 5-bromo-2-hydroxypyridine, have been utilized in oligomerization processes, forming oligopyridones through CuI-catalyzed one-pot condensation tactics. These oligopyridones exhibit unique folding behaviors in polar aprotic solvents, which is crucial for developing new materials and catalysts. The detailed studies of their folding behaviors using techniques like 1H NMR and NOESY contribute to our understanding of molecular dynamics in solution, paving the way for innovative applications in nanotechnology and material sciences (Liang et al., 2009).

Mechanism of Action

Target of Action

It is used as an active pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific drug it is incorporated into.

Mode of Action

The mode of action of 2-Bromo-5-hydroxypyridine is primarily through its role as a reagent in chemical reactions. It is used in coupling reactions with halo aromatic amines and alcohols for a practical synthetic route to 2-substituted amino phenyl and hydroxyphenyl pyridines . This suggests that its mode of action is largely dependent on the specific reactions it is involved in.

Biochemical Pathways

It is used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that it may play a role in the synthesis of complex organic compounds.

Pharmacokinetics

It is slightly soluble in water , which may influence its absorption and distribution in biological systems

Result of Action

The molecular and cellular effects of this compound are not directly stated in the available literature. As an active pharmaceutical intermediate, its effects would likely depend on the specific drug it is incorporated into. In general, it is used to synthesize 2-substituted amino phenyl and hydroxyphenyl pyridines , which could have various effects depending on their specific structures and targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it should be stored in a dark place, sealed in dry, room temperature conditions . These factors can affect its stability and reactivity, which in turn can influence its efficacy in chemical reactions.

Safety and Hazards

2-Bromo-5-hydroxypyridine is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Biochemical Analysis

Cellular Effects

It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Properties

IUPAC Name |

6-bromopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO/c6-5-2-1-4(8)3-7-5/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTEFNEALEPSHLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80971087 | |

| Record name | 6-Bromopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80971087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55717-40-3, 55717-45-8 | |

| Record name | 6-Bromopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80971087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(Tert-butoxy)methyl]cyclopropane](/img/structure/B120141.png)

![Tricyclo[5.2.1.02,6]decan-2-amine](/img/structure/B120145.png)

![{5-Chloro-1'-[(5-chloro-2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid](/img/structure/B120155.png)

![8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B120157.png)

![[[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]methyl]triphenylphosphonium Chloride](/img/structure/B120161.png)

![2-(3,4-dimethoxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B120167.png)